2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a heptylphenyl group, and a methylquinoline carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction forms the core structure, which is then further functionalized through various substitution and coupling reactions to introduce the bromophenyl, heptylphenyl, and quinoline groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, disrupting the replication process and leading to potential anti-cancer effects. Additionally, the bromophenyl group can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate: shares similarities with other quinoline derivatives, such as:
Uniqueness
The presence of the heptylphenyl group and the specific substitution pattern on the quinoline ring distinguishes this compound from other similar compounds
Properties
CAS No. |
355433-27-1 |
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Molecular Formula |
C32H32BrNO3 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C32H32BrNO3/c1-3-4-5-6-7-10-23-12-14-24(15-13-23)29-20-28(27-11-8-9-22(2)31(27)34-29)32(36)37-21-30(35)25-16-18-26(33)19-17-25/h8-9,11-20H,3-7,10,21H2,1-2H3 |
InChI Key |
KZZOXKYBVFOVIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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